molecular formula C10H14CuN5O13P3 B097058 Copper adenosine triphosphate CAS No. 18925-86-5

Copper adenosine triphosphate

Cat. No.: B097058
CAS No.: 18925-86-5
M. Wt: 568.71 g/mol
InChI Key: WGLPTDWXNJFVTC-MCDZGGTQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium phosphate, dibasic, trihydrate is a chemical compound with the formula K₂HPO₄·3H₂O. It is a white or colorless crystalline solid that is highly soluble in water. This compound is widely used in various fields, including molecular biology, biochemistry, and industrial applications, due to its high buffering capacity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phosphate, dibasic, trihydrate can be synthesized by the partial neutralization of phosphoric acid with potassium hydroxide. The reaction is as follows:

H3PO4+2KOHK2HPO4+2H2OH₃PO₄ + 2KOH → K₂HPO₄ + 2H₂O H3​PO4​+2KOH→K2​HPO4​+2H2​O

The resulting potassium phosphate is then crystallized from the solution to obtain the trihydrate form.

Industrial Production Methods: In industrial settings, potassium phosphate, dibasic, trihydrate is produced by reacting phosphoric acid with potassium carbonate or potassium chloride. The reaction with potassium chloride is as follows:

H3PO4+2KClK2HPO4+2HClH₃PO₄ + 2KCl → K₂HPO₄ + 2HCl H3​PO4​+2KCl→K2​HPO4​+2HCl

The product is then purified and crystallized to obtain the trihydrate form .

Types of Reactions:

    Acid-Base Reactions: Potassium phosphate, dibasic, trihydrate acts as a weak base and can react with acids to form salts and water.

    Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form potassium ions and phosphate ions.

Common Reagents and Conditions:

    Acids: Reacts with hydrochloric acid, sulfuric acid, and other strong acids.

    Bases: Can react with strong bases like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Potassium phosphate, dibasic, trihydrate is extensively used in scientific research due to its buffering properties. Some of its applications include:

Mechanism of Action

Potassium phosphate, dibasic, trihydrate exerts its effects primarily through its buffering capacity. It helps maintain the pH of solutions by neutralizing acids and bases. In biological systems, it plays a crucial role in maintaining the acid-base balance and providing essential phosphate ions for various biochemical processes .

Comparison with Similar Compounds

    Potassium phosphate, monobasic (KH₂PO₄): Has one potassium ion and is more acidic compared to the dibasic form.

    Potassium phosphate, tribasic (K₃PO₄): Contains three potassium ions and is more basic.

Uniqueness: Potassium phosphate, dibasic, trihydrate is unique due to its balanced pH and high buffering capacity, making it suitable for a wide range of applications in both acidic and basic environments .

Properties

CAS No.

18925-86-5

Molecular Formula

C10H14CuN5O13P3

Molecular Weight

568.71 g/mol

IUPAC Name

copper;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate

InChI

InChI=1S/C10H14N5O13P3.Cu/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q-2;+2/t4-,6-,7-,10-;/m1./s1

InChI Key

WGLPTDWXNJFVTC-MCDZGGTQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2]

Synonyms

copper adenosine triphosphate
Cu ATP
CuATP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.